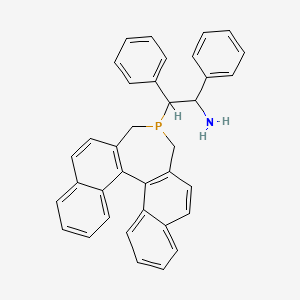![molecular formula C23H23N5O3 B13823859 N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethylbenzyl group, a furan ring, a tetrazole ring, and a phenoxyacetamide moiety. These functional groups contribute to its diverse chemical reactivity and potential utility in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Formation of the Phenoxyacetamide Moiety: This step involves the reaction of 4-(1H-tetrazol-1-yl)phenol with chloroacetic acid or its derivatives under basic conditions to form the phenoxyacetamide intermediate.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the phenoxyacetamide intermediate.
Attachment of the 4-ethylbenzyl Group: The final step involves the alkylation of the nitrogen atom with 4-ethylbenzyl chloride or bromide in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the ethylbenzyl group can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of nitro groups will yield corresponding amines.
Applications De Recherche Scientifique
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The tetrazole and phenoxyacetamide moieties may interact with enzymes or receptors, modulating their activity.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-benzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-imidazol-1-yl)phenoxy]acetamide
- N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]propionamide
Uniqueness
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the tetrazole ring, in particular, distinguishes it from many other compounds, providing unique binding properties and biological effects.
Propriétés
Formule moléculaire |
C23H23N5O3 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H23N5O3/c1-2-18-5-7-19(8-6-18)14-27(15-22-4-3-13-30-22)23(29)16-31-21-11-9-20(10-12-21)28-17-24-25-26-28/h3-13,17H,2,14-16H2,1H3 |
Clé InChI |
ZTPFKVIODYWUNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)
![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
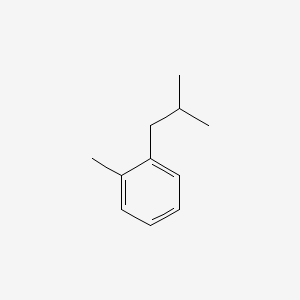
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
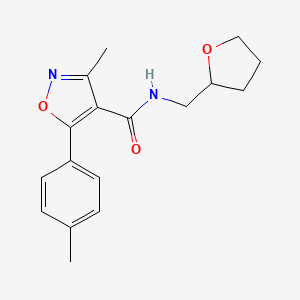
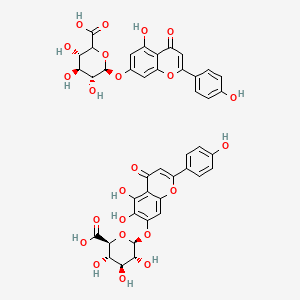
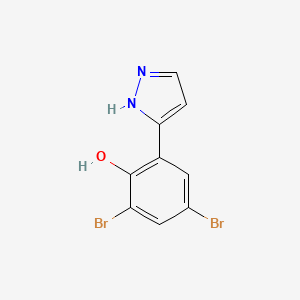
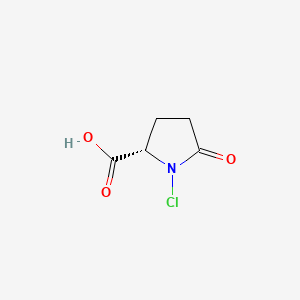
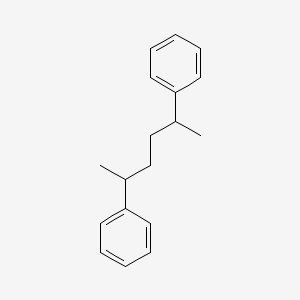
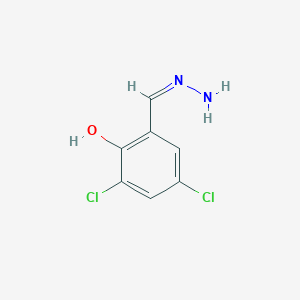

![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
